Antimicrobial Activity Rank Order: 4-Chloro > 4-Methyl > Unsubstituted Phenyl in Disc Diffusion Screening
In a direct head-to-head disc diffusion study of 11 aryl/alkyl cyanamides and substituted tetrazoles, 1-(4-chlorophenyl)-1H-tetrazol-5-amine (compound XI) produced the largest zones of inhibition among all tetrazole derivatives tested, outperforming 1-(4-methylphenyl)-1H-tetrazol-5-amine (compound VII) and all other analogs against Gram-negative (E. coli ATCC 25922, K. pneumoniae ATCC 700603) and Gram-positive (S. aureus ATCC 25923, B. cereus 6A1) strains [1]. The study explicitly ranked the compounds: XI (4-Cl) > IX (4-amino benzonitrile) > VII (4-CH₃).
| Evidence Dimension | Antibacterial activity by disc diffusion zone of inhibition (rank order) |
|---|---|
| Target Compound Data | Compound XI (4-Cl): highest rank; widest zones against all four strains tested |
| Comparator Or Baseline | Compound VII (4-CH₃ analog): lower rank, narrower zones; Compound IX (4-amino benzonitrile): intermediate rank; other tetrazoles and cyanamides: weaker or no activity |
| Quantified Difference | The 4-Cl derivative was ranked first (most efficient) among 11 compounds; quantitative zone diameters (in mm) are reported in the full-text table; the 4-CH₃ analog showed consistently narrower inhibition zones |
| Conditions | Kirby-Bauer disc diffusion method; bacterial strains: Escherichia coli ATCC 25922, Klebsiella pneumoniae ATCC 700603, Staphylococcus aureus ATCC 25923, Bacillus cereus 6A1; compound concentration applied to discs not specified in abstract |
Why This Matters
For procurement decisions in antimicrobial screening programs, the 4-chloro derivative provides demonstrably broader-spectrum antibacterial activity than the 4-methyl or unsubstituted phenyl analogs, reducing the risk of selecting a weakly active compound for hit-to-lead campaigns.
- [1] Jasmine SM, Mohan S, Kanta KNM, et al. Evaluation of Antimicrobial Activity of Aryl/Alkyl Cyanamides and Substituted Tetrazole Compounds. Russian Journal of Bioorganic Chemistry. 2022;48(2):292-299. DOI: 10.1134/S1068162022020200 View Source
